molecular formula C19H20N2O5S B2423010 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1396715-92-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2423010
CAS RN: 1396715-92-6
M. Wt: 388.44
InChI Key: MLTPYYUPEGKLIE-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl group linked by an oxalamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of a molecule consisting of a naphthalene moiety and a 1,2-methylenedioxybenzene group was reported . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O double bond distance in a related compound was found to be 1.173(4) Å .

Scientific Research Applications

Anticancer and Apoptotic Properties

Research involving sulfur-containing heterocyclic analogs has demonstrated antiproliferative activity against cancer cells. For instance, hydroxyl-containing benzo[b]thiophene analogs have been shown to induce apoptosis and cell cycle arrest in laryngeal cancer cells through modulation of antioxidant enzyme activity and reduction of ROS production. These compounds, due to their selective toxicity towards cancer cells and ability to enhance the bioavailability of other drugs, suggest potential combinatory therapeutic applications in chemotherapy (Haridevamuthu et al., 2023).

Anti-HIV Activity

Another study focused on the synthesis and anti-HIV evaluation of 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones, revealing high activity against the wild-type HIV-1 strain. The most active inhibitors exhibited potent inhibitory potency and low toxicity, indicating their potential as specific reverse transcriptase inhibitors. This research underscores the possibility of designing novel anti-HIV agents based on modifications of the benzo[d][1,3]dioxol moiety, highlighting a route for the development of new therapeutics (Li et al., 2020).

Cognitive Enhancement and Neuroprotection

Compounds containing thiophene moieties, such as 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, have been studied for their antiamnestic (AA) and antihypoxic (AH) activities. These properties are critical in the search for novel cognitive enhancers and neuroprotective agents, suggesting potential research applications in treating cognitive disorders and mitigating the effects of hypoxia on the brain (Ono et al., 1995).

Oxidation Reactions and Catalytic Applications

The use of sulfur-containing compounds as catalysts in chemical reactions has been explored, with specific studies focusing on the catalytic efficiency of such molecules in coupling reactions. For example, a copper-catalyzed coupling reaction utilizing (Hetero)Aryl Chlorides and Amides has demonstrated significant yields, underscoring the utility of sulfur-containing ligands in facilitating organic synthesis (De et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, a related compound, 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol, has hazard statements H303-H315-H319-H335 .

Future Directions

The future directions for the research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(20-9-12-3-6-14-15(8-12)26-11-25-14)18(23)21-10-19(24,13-4-5-13)16-2-1-7-27-16/h1-3,6-8,13,24H,4-5,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTPYYUPEGKLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

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